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molecular formula C11H10BrNO B8435278 4-(2-Bromo-2-methylpropanoyl)benzonitrile

4-(2-Bromo-2-methylpropanoyl)benzonitrile

Cat. No. B8435278
M. Wt: 252.11 g/mol
InChI Key: FOAQXWYYNWYZNP-UHFFFAOYSA-N
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Patent
US08399451B2

Procedure details

To a mixture of 4-isobutyrylbenzonitrile (2.4 g, 13.86 mmol) in acetic acid (50 mL) was added bromine (0.8 mL, 15.53 mmol). The mixture was stirred for 3 days and then concentrated in vacuo. The reaction mixture was diluted with ethyl acetate and washed with sat NaHCO3. The organic layer was dried MgSO4, filtered, concentrated, and then purified on silica gel using an EtOAc/hexanes gradient to yield 2.5 g of 4-(2-bromo-2-methylpropanoyl)benzonitrile. 1H NMR (400 MHz, chloroform-d) δ ppm 8.00-8.07 (2H, m), 7.76-7.79 (2H, m), 1.24 (3H, s), 1.22 (3H, s).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1)(=[O:5])[CH:2]([CH3:4])[CH3:3].[Br:14]Br>C(O)(=O)C>[Br:14][C:2]([CH3:4])([CH3:3])[C:1]([C:6]1[CH:7]=[CH:8][C:9]([C:10]#[N:11])=[CH:12][CH:13]=1)=[O:5]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C(C)C)(=O)C1=CC=C(C#N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel using an EtOAc/hexanes gradient

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC(C(=O)C1=CC=C(C#N)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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